molecular formula C10H13N3O3 B1438451 tert-Butyl (5-formylpyrazin-2-yl)carbamate CAS No. 959617-71-1

tert-Butyl (5-formylpyrazin-2-yl)carbamate

Cat. No. B1438451
CAS RN: 959617-71-1
M. Wt: 223.23 g/mol
InChI Key: ARENRXTXYPJFQV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of tert-Butyl (5-formylpyrazin-2-yl)carbamate is C10H13N3O3 . Its average mass is 223.229 Da and its monoisotopic mass is 223.095688 Da .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl (5-formylpyrazin-2-yl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, particularly in the pharmaceutical industry where anilines serve as building blocks for drug development.

Organic Synthesis

In organic synthesis, this compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in medicinal chemistry as they are found in various natural products and pharmaceuticals.

Biochemistry Research

In biochemistry, tert-Butyl (5-formylpyrazin-2-yl)carbamate is valuable for studying enzyme-catalyzed reactions and processes due to its unique properties. It can be used to investigate the role of carbamates in biological systems and their potential as enzyme inhibitors.

Pharmacological Studies

This compound plays a role in pharmacology as an intermediate in the synthesis of active pharmaceutical ingredients. Its structure allows for the introduction of various functional groups, making it a versatile precursor in drug design and discovery .

Analytical Chemistry

In analytical chemistry, tert-Butyl (5-formylpyrazin-2-yl)carbamate can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its stability and distinct spectral properties make it suitable for analytical methods development .

Industrial Applications

While specific industrial applications of this compound are not widely reported, its role as an intermediate in chemical synthesis suggests potential uses in the development of fine chemicals and specialty materials .

properties

IUPAC Name

tert-butyl N-(5-formylpyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-6H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARENRXTXYPJFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657015
Record name tert-Butyl (5-formylpyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-formylpyrazin-2-yl)carbamate

CAS RN

959617-71-1
Record name tert-Butyl (5-formylpyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-formylpyrazin-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixed solution of 0.17 g of tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate in 4 mL of dimethyl sulfoxide and 2 mL of dichloromethane, 0.26 g of trimethylamine N-oxide dihydrate was added under cooling with ice, and the mixture was stirred for 2 hours. Thereto were added water and chloroform, the organic layer was separated, and washed with a saturated aqueous sodium hydrogen carbonate solution, water and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 0.10 g of tert-butyl (5-formylpyrazin-2-yl)carbamate as a white solid.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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